4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
CAS No.: 154602-53-6
Cat. No.: VC6925522
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.73
* For research use only. Not for human or veterinary use.
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride - 154602-53-6](/images/structure/VC6925522.png)
Specification
CAS No. | 154602-53-6 |
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Molecular Formula | C10H20ClNO2 |
Molecular Weight | 221.73 |
IUPAC Name | 4-(ethylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C10H19NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h8-9,11H,2-7H2,1H3,(H,12,13);1H |
Standard InChI Key | ISJYIFSYCNRFQR-JUAUBFSOSA-N |
SMILES | CCNCC1CCC(CC1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a cyclohexane ring substituted with a carboxylic acid group (-COOH) at position 1 and an ethylamino-methyl moiety (-CH2-NH-CH2CH3) at position 4. The hydrochloride salt forms via protonation of the amine group, yielding a positively charged ammonium ion paired with a chloride counterion. This configuration is critical for improving solubility and bioavailability .
Table 1: Key Chemical Properties
The molecular formula, C₁₀H₂₀ClNO₂, accounts for the cyclohexane backbone (C₆H₁₁), ethylamino-methyl group (C₃H₈N), carboxylic acid (C₁H₂O₂), and hydrochloride (HCl). The LogP value, indicative of lipophilicity, is estimated from analogous compounds like 4-(methylamino)cyclohexane-1-carboxylic acid .
Stereochemical Considerations
Cyclohexane derivatives often exhibit cis-trans isomerism due to chair conformations. For instance, trans-4-aminomethylcyclohexane-1-carboxylate derivatives demonstrate distinct biological activities compared to cis counterparts . While stereochemical data for 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride remains uncharacterized, synthetic routes typically yield trans configurations for enhanced stability, as observed in related compounds .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride involves multi-step processes, often starting with cyclohexane carboxylic acid derivatives. A representative pathway, adapted from patent EP0055145B1 , includes:
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Aminomethylation: Reacting 4-bromomethylcyclohexane-1-carboxylate with ethylamine to introduce the ethylamino group.
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Ester Hydrolysis: Converting the ester to a carboxylic acid using aqueous NaOH or HCl.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
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Aminomethylation | Ethylamine, DMF, 60°C, 12h | 78.9 |
Hydrolysis | 6M HCl, reflux, 6h | 92.1 |
Salt Formation | HCl gas in diethyl ether | 94.7 |
These conditions mirror those used for synthesizing methyl 4-[N-(3',4'-methylenedioxybenzylidene)-aminomethyl]cyclohexane-1-carboxylate, where yields exceeded 90% under optimized parameters .
Purification and Characterization
Post-synthesis, purification involves recrystallization from methanol/ether mixtures, followed by vacuum drying . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity. For example, the NMR spectrum of a related compound shows peaks at δ 1.03–1.90 (cyclohexane protons), δ 3.36 (aminomethyl CH2), and δ 8.15 (imine proton) . The absence of ester carbonyl peaks in IR (∼1700 cm⁻¹) confirms successful hydrolysis .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol but limited solubility in nonpolar solvents (e.g., hexane). Stability studies on analogous compounds suggest decomposition temperatures above 150°C, with the hydrochloride form being more stable than the free base .
Spectral Data
While direct spectral data for 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is unavailable, extrapolations from similar compounds include:
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¹H NMR (400 MHz, D₂O): δ 1.20 (t, J=7.2 Hz, 3H, CH2CH3), 2.80–3.10 (m, 2H, CH2NH), 3.30 (d, J=6.8 Hz, 2H, cyclohexane-CH2) .
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IR (KBr): 2500–3000 cm⁻¹ (broad, NH⁺ stretch), 1720 cm⁻¹ (C=O stretch) .
Pharmacological Applications
Mechanism of Action
The compound’s primary mechanism likely involves modulation of neurotransmitter systems. Analogous structures inhibit monoamine reuptake or act as GABA analogs, implicating roles in depression or anxiety treatment . For example, ethyl 4-(aminomethyl)cyclohexanecarboxylate derivatives interact with serotonin transporters in vitro .
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